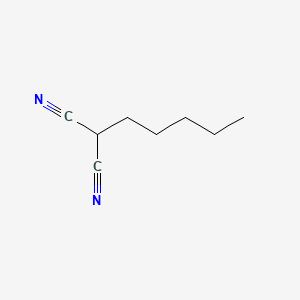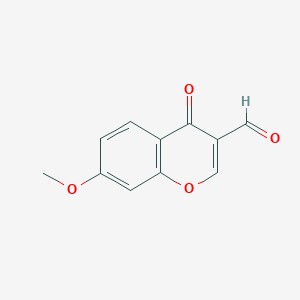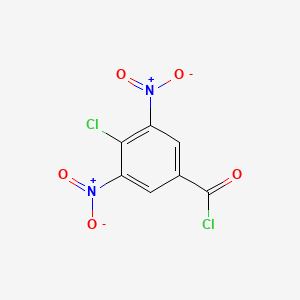
4-Chloro-3,5-dinitrobenzoyl chloride
概要
説明
“4-Chloro-3,5-dinitrobenzoyl chloride” is a derivative of “3,5-Dinitrobenzoyl chloride”, which is an organic compound mainly used in the analysis of organic substances by derivatization . It is the acyl chloride of 3,5-dinitrobenzoic acid .
Synthesis Analysis
The synthesis of “3,5-Dinitrobenzoyl chloride”, a close relative of the compound , is prepared by the reaction of 3,5-dinitrobenzoic acid with phosphorus pentachloride . It can also be prepared by reaction with phosphorus trichloride, or thionyl chloride .Molecular Structure Analysis
The molecular structure of “3,5-Dinitrobenzoyl chloride” consists of a benzene ring with two nitro groups and one acyl chloride group . The exact structure of “4-Chloro-3,5-dinitrobenzoyl chloride” might be similar, with an additional chlorine atom.Chemical Reactions Analysis
A series of 3,5-dinitropyrazole derivatives was prepared from 4-chloro-3,5-dinitropyrazole in good yields . The structures of the derivatives were confirmed by single crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Dinitrobenzoyl chloride” include a melting point of 68–69 °C . It is an odorless, yellowish solid . The properties of “4-Chloro-3,5-dinitrobenzoyl chloride” might be similar.科学的研究の応用
Hydrogen-bonded Framework Structures
Vasconcelos et al. (2006) explored the use of 4-chloro-3,5-dinitrobenzoyl chloride in the synthesis of framework structures, finding that component ions in certain compounds are linked into three-dimensional frameworks by hydrogen bonds and aromatic π–π stacking interactions. This has implications for the development of novel materials with specific molecular architectures (Vasconcelos et al., 2006).
Organic Photovoltaic Devices
Stylianakis et al. (2012) demonstrated the utility of 3,5-dinitrobenzoyl chloride in enhancing the performance of organic bulk heterojunction photovoltaic devices. By linking it to graphene oxide, the power conversion efficiency of these devices was significantly improved (Stylianakis et al., 2012).
Redox Reactions and Radical Derivatives
Tudose et al. (2005) focused on the synthesis of dinitrobenzamido-TEMPO derivatives using chloro-3,5-dinitrobenzoic acid. These compounds are stable radicals that can participate in redox reactions, offering potential applications in various chemical processes (Tudose et al., 2005).
Chiral Stationary Phases in Chromatography
Yu et al. (2016) utilized 3,5-dinitrobenzoyl chloride for preparing chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). These CSPs are crucial for the chiral separation of various compounds, highlighting its role in analytical chemistry (Yu et al., 2016).
Colorimetric Chemosensors
Tudose et al. (2011) reported the synthesis of mono- and di-branched derivatives of Kryptofix K22 using 4-chloro-3,5-dinitrobenzoyl chloride. These compounds act as colorimetric chemosensors, changing color in the presence of a base, and are useful in detecting specific chemical substances (Tudose et al., 2011).
Photodegradation Studies
Lopez et al. (2000) investigated the photodegradation of 4-chloro-3,5-dinitrobenzoic acid, a derivative of 4-chloro-3,5-dinitrobenzoyl chloride, in water. This research provides insights into the environmental fate and degradation processes of such compounds (Lopez et al., 2000).
Derivatization in Analytical Chemistry
Kirschbaum et al. (2000) and Sonkar et al. (2022) explored the derivatization of biogenic amines and alcohols using 3,5-dinitrobenzoyl chloride, demonstrating its application in enhancing the detectability of certain compounds in chromatographic analyses (Kirschbaum et al., 2000) (Sonkar et al., 2022).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-3,5-dinitrobenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2N2O5/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11(15)16/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJECLNKDUIATFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634281 | |
| Record name | 4-Chloro-3,5-dinitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-dinitrobenzoyl chloride | |
CAS RN |
42486-87-3 | |
| Record name | 4-Chloro-3,5-dinitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

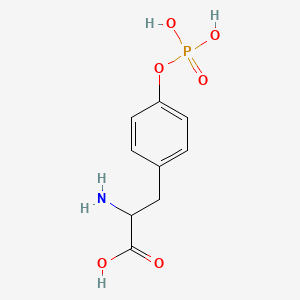
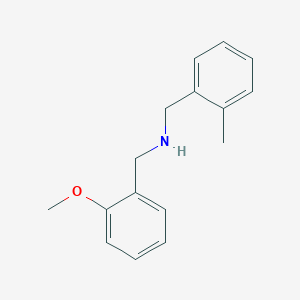


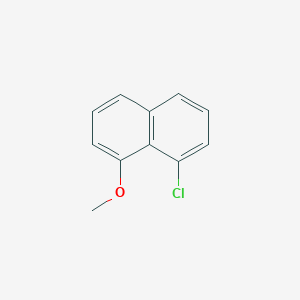
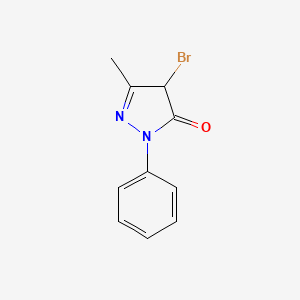
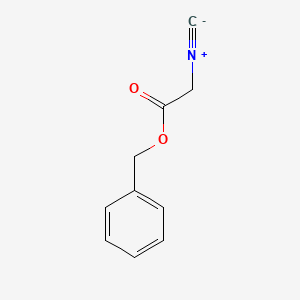



![2-[4-(4-chlorobenzoyl)phenoxy]acetic Acid](/img/structure/B3052505.png)

